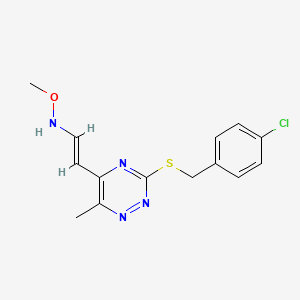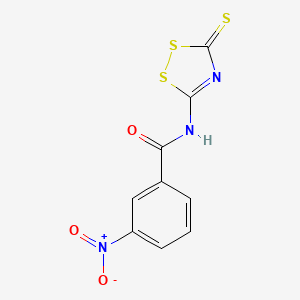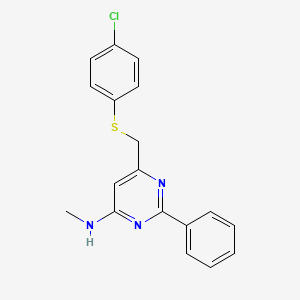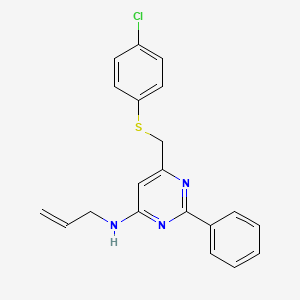
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine
Overview
Description
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine, also known as MSP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSP-1 is a small molecule that belongs to the class of pyrimidines and has a molecular weight of 417.52 g/mol.
Mechanism of Action
The mechanism of action of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammatory responses, cell proliferation, and viral replication. N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been shown to inhibit the activity of the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. In addition, N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages and monocytes. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as atherosclerosis and neurodegenerative diseases.
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has also been found to reduce the expression of various adhesion molecules, including ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the treatment of various diseases. In addition, N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been found to have low toxicity in vitro and in vivo, making it a safe compound for use in humans.
However, one of the limitations of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is its low solubility in water, which makes it difficult to administer orally. This limits its potential use as a therapeutic agent. In addition, the mechanism of action of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is not fully understood, which makes it difficult to optimize its therapeutic efficacy.
Future Directions
There are several future directions for the research and development of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine. One of the main areas of research is the optimization of the synthesis method to improve the yield and purity of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine. In addition, further studies are needed to elucidate the mechanism of action of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine and to optimize its therapeutic efficacy.
Another area of research is the development of novel formulations of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine to improve its solubility and bioavailability. This could potentially increase its therapeutic efficacy and expand its potential applications. Furthermore, the development of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine analogs with improved pharmacological properties could also lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. However, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and develop novel formulations with improved pharmacological properties.
Scientific Research Applications
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and monocytes. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. This makes it a potential candidate for the treatment of various types of cancer, including breast, colon, and lung cancer. In addition, N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine has been found to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and influenza virus.
properties
IUPAC Name |
6-(benzenesulfonylmethyl)-N-methyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-19-17-12-15(13-24(22,23)16-10-6-3-7-11-16)20-18(21-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVTYKCGYKDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3140032.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140035.png)

![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)









